5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
Overview
Description
5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound with the molecular formula C13H18BFO3 . It is often used in medicine and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic methods including FTIR, 1H and 13C NMR, and mass spectrometry . The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, similar compounds are significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 252.09 g/mol . It has one hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 252.1333028 g/mol . The topological polar surface area is 38.7 Ų .Scientific Research Applications
Synthesis and Structural Analysis
A key application of 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is in the synthesis and structural analysis of related compounds. Huang et al. (2021) synthesized similar boric acid ester intermediates, confirming their structures through spectroscopy and mass spectrometry. They also performed single-crystal X-ray diffraction and conducted conformational analyses using density functional theory (DFT), demonstrating consistency between DFT optimized molecular structures and crystal structures determined by X-ray diffraction (Huang et al., 2021).
Fluorescence Probes for Hydrogen Peroxide Detection
Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including compounds similar to this compound, for detecting hydrogen peroxide (H2O2). These probes displayed varied fluorescence responses to H2O2, which is crucial for applications in detecting oxidative stress in biological systems (Lampard et al., 2018).
Boronate-Based Explosive Detection
Fu et al. (2016) explored boronate-based compounds for detecting hydrogen peroxide vapor, a signature compound in peroxide-based explosives. They synthesized derivatives that showed fast deboronation in H2O2 vapor, significantly improving the sensitivity of detection. This application is particularly relevant in security and anti-terrorism efforts (Fu et al., 2016).
Synthesis of Fluorescent Probes for Bioimaging
Tian et al. (2017) developed a near-infrared fluorescence off-on probe, utilizing a structure similar to the compound for detecting benzoyl peroxide in samples and fluorescence imaging in living cells and zebrafish. This showcases its potential in bioimaging and monitoring reactive oxygen species in biological systems (Tian et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as boric acid ester intermediates with benzene rings, are often used in the organic synthesis of drugs . They are used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Mode of Action
It can be inferred that the compound might interact with its targets through a three-step substitution reaction, as is common with similar boric acid ester intermediates .
Biochemical Pathways
Given its structural similarity to other boric acid ester intermediates, it may influence several biochemical pathways, including those involved in the synthesis of amino acids and the diels–alder and suzuki coupling reactions .
Result of Action
Similar compounds have been found to produce highly reactive oxygen species, leading to apoptosis of certain cancer cells .
Properties
IUPAC Name |
5-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO2/c1-9-6-11(12(16)7-10(9)8-17)15-18-13(2,3)14(4,5)19-15/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUJWJWTEQBFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682268 | |
Record name | 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192023-08-7 | |
Record name | 5-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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